Butyltriphenylphosphonium fluoride
Overview
Description
Butyltriphenylphosphonium fluoride is an organic compound with the chemical formula C22H24FP. It is characterized by its strong phosphine fluoride properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyltriphenylphosphonium fluoride can be synthesized through the reaction of triphenylphosphine with butyl fluoride under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Butyltriphenylphosphonium fluoride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are typically involved in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form butyltriphenylphosphine oxide.
Reduction: Reduction reactions can yield butyltriphenylphosphonium salts.
Substitution: Substitution reactions can lead to the formation of various substituted phosphonium compounds.
Scientific Research Applications
Butyltriphenylphosphonium fluoride is extensively used in scientific research across multiple fields:
Chemistry: It serves as a reagent in organic synthesis and is used in the preparation of various phosphonium salts.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is employed in the production of materials and chemicals that require specific phosphorus-containing functional groups.
Mechanism of Action
The mechanism by which butyltriphenylphosphonium fluoride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a phosphine fluoride, participating in reactions that involve the transfer of phosphorus-containing groups. Its molecular targets include enzymes and proteins that are involved in various biochemical processes.
Comparison with Similar Compounds
Butyltriphenylphosphonium fluoride is unique in its strong phosphine fluoride properties and its versatility in scientific research applications. Similar compounds include triphenylphosphine oxide, triphenylphosphine sulfide, and butyltriphenylphosphonium chloride. this compound stands out due to its specific reactivity and applications in oxidation, reduction, and substitution reactions.
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.FH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZAARLTOLBLCR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725132 | |
Record name | Butyl(triphenyl)phosphanium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252234-71-2 | |
Record name | Butyl(triphenyl)phosphanium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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